Potent hCA XII Inhibition and Selectivity vs SLC-0111
hCAXII-IN-3 inhibits recombinant human CA XII with a Kᵢ of 10.0 nM . This potency is approximately 2.2-fold weaker than the clinical-stage inhibitor SLC-0111, which exhibits a Kᵢ of 4.5 nM against hCA XII [1]. However, the two compounds originate from different chemical series and possess distinct selectivity profiles: SLC-0111 also potently inhibits hCA IX (Kᵢ = 45.1 nM), whereas hCAXII-IN-3 was developed within a series designed to probe hCA XII-selective pharmacology [2].
| Evidence Dimension | Inhibition constant (Kᵢ) against human carbonic anhydrase XII |
|---|---|
| Target Compound Data | 10.0 nM |
| Comparator Or Baseline | SLC-0111 (U-104, clinical-stage CA IX/XII inhibitor): 4.5 nM |
| Quantified Difference | 2.2-fold higher Kᵢ for hCAXII-IN-3 |
| Conditions | Recombinant human CA XII; stopped-flow CO₂ hydration assay |
Why This Matters
This quantitative benchmark positions hCAXII-IN-3 as a valuable tool compound for experiments requiring moderate hCA XII inhibition without the confounding hCA IX activity inherent to dual inhibitors like SLC-0111.
- [1] PMC Table 1. Ki Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and hCA XIV Isoforms Shown by New Benzenesulfonamide Derivatives and Reference Compounds. View Source
- [2] Bioorganic Chemistry, Volume 99, June 2020, 103839. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. View Source
